

theoretical studies on the electronic properties of 2-aminopyrimidine

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An In-depth Technical Guide on the Theoretical Studies of the Electronic Properties of **2- Aminopyrimidine**

Introduction

2-Aminopyrimidine is a heterocyclic aromatic organic compound with the chemical formula C₄H₅N₃.[1] It serves as a fundamental building block in a variety of biologically significant molecules, including certain vitamins and nucleic acid bases.[2][3] The unique arrangement of its six-membered ring, containing two nitrogen atoms and an exocyclic amino group, allows for diverse chemical interactions such as hydrogen bonding and dipole-dipole interactions.[4] These properties make **2-aminopyrimidine** and its derivatives a subject of intense research, with applications ranging from anticancer and antimicrobial agents to materials for dyesensitized solar cells.[4][5][6]

Theoretical and computational studies are crucial for understanding the electronic structure, reactivity, and spectroscopic properties of **2-aminopyrimidine** at a molecular level.[7] By employing methods like Density Functional Theory (DFT) and ab initio calculations, researchers can predict molecular geometries, analyze frontier molecular orbitals (HOMO-LUMO), and simulate vibrational and electronic spectra. This guide provides a comprehensive overview of the theoretical methodologies used to study **2-aminopyrimidine**, presents key quantitative data from these studies, and visualizes the logical workflows and concepts involved.



Experimental Protocols: Computational Methodologies

The electronic properties of **2-aminopyrimidine** have been extensively investigated using a variety of computational chemistry methods. These theoretical protocols provide a framework for understanding the molecule's behavior and characteristics.

Density Functional Theory (DFT): This is the most commonly used method for studying **2-aminopyrimidine**. DFT calculates the electronic structure of a molecule based on its electron density. A popular functional used in these studies is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[8][9] DFT is used to perform geometry optimization, calculate vibrational frequencies, and determine electronic properties like HOMO-LUMO energies and charge distributions.[7][8][9]

Time-Dependent Density Functional Theory (TD-DFT): To study the excited-state properties and electronic absorption spectra (UV-Vis), TD-DFT is employed.[5][10] This method allows for the calculation of vertical excitation energies and oscillator strengths, which correspond to the absorption bands observed experimentally.[5]

Ab Initio Methods: These methods are based on first principles without the use of empirical parameters.

- Hartree-Fock (HF): This is a fundamental ab initio method that approximates the manyelectron wavefunction as a single Slater determinant.[11] It provides a good starting point for more advanced calculations.
- Møller–Plesset Perturbation Theory (MP2): This method improves upon the HF method by including electron correlation effects, leading to more accurate geometry and energy predictions.[8][12]

Basis Sets: The choice of basis set is crucial in all quantum chemical calculations. A basis set is a set of mathematical functions used to build the molecular orbitals. Common basis sets used for **2-aminopyrimidine** include Pople-style basis sets like 6-31G*, 6-311G(d,p), and 6-311++G**.[8][9] The addition of polarization functions (d,p) and diffuse functions (++) allows for a more accurate description of the electron distribution, especially for systems with lone pairs and hydrogen bonds.



Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge transfer, hyperconjugative interactions, and the Lewis structure of a molecule.[13] It provides a description of the localized bonds and lone pairs, offering insights into intramolecular interactions.[14]

Mulliken Population Analysis: This method partitions the total electron population among the atoms in a molecule to calculate partial atomic charges.[15][16] These charges are useful for understanding the electrostatic potential and reactivity of the molecule.[17]

Data Presentation Optimized Molecular Geometry

Theoretical calculations provide optimized geometric parameters for **2-aminopyrimidine**. The following table summarizes selected bond lengths and bond angles calculated using the B3LYP method with a 6-311++G** basis set.[8]



Parameter	Bond/Angle	Calculated Value
Bond Lengths (Å)	C2-N1	1.352
N1-C6	1.340	
C6-C5	1.385	_
C5-C4	1.401	_
C4-N3	1.336	_
N3-C2	1.361	
C2-N7 (amino)	1.365	
Bond Angles (°)	N1-C2-N3	116.8
C2-N3-C4	123.6	
N3-C4-C5	117.2	_
C4-C5-C6	118.0	
C5-C6-N1	122.9	_
C6-N1-C2	121.5	_
N1-C2-N7	121.7	_
N3-C2-N7	121.5	

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap ($\Delta E = ELUMO - EHOMO$) is an indicator of chemical stability.[18]



Parameter	Value (eV)
ЕНОМО	-6.2613
ELUMO	-0.8844
Energy Gap (ΔE)	5.3769

Data is for a related pyrimidine derivative and serves as an illustrative example of typical values.[3]

Mulliken Atomic Charges

Mulliken charge analysis provides insight into the charge distribution across the molecule. The following table shows calculated charges for a similar molecule, 2-aminopyridine, which illustrates the expected charge distribution pattern.[19]

Atom	Mulliken Charge (a.u.)
N1	-0.403
C2	0.231
N3 (ring N)	-0.428
C4	-0.164
C5	0.040
C6	-0.134
N7 (amino)	-0.509

Note: Atom numbering may differ between studies. The values illustrate the electronegative character of nitrogen atoms.

Vibrational Frequencies

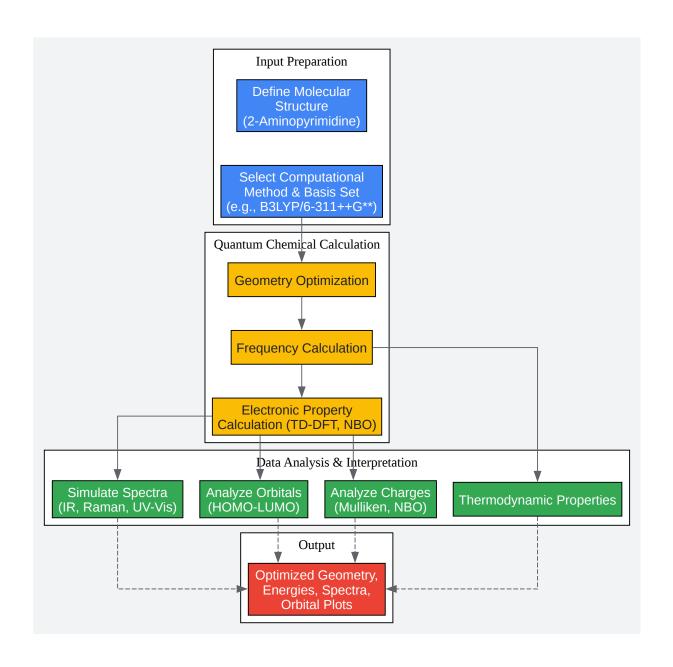
Theoretical vibrational analysis predicts the infrared (IR) and Raman active modes. The table below compares calculated and experimental frequencies for some characteristic vibrations of 2-aminopyridine, a structurally similar molecule.[20]



Vibrational Mode	Calculated Frequency (cm ⁻¹) (DFT)	Experimental Frequency (cm ⁻¹)
NH ₂ asymmetric stretch	3611	3442 (IR)
NH ₂ symmetric stretch	3489	3300 (IR)
Ring C-H stretch	3118-3084	3113-3075 (IR)
NH ₂ scissoring	1611	1628 (Raman), 1617 (IR)
Ring stretching	1650-1280	1595-1443 (IR)

Mandatory Visualization

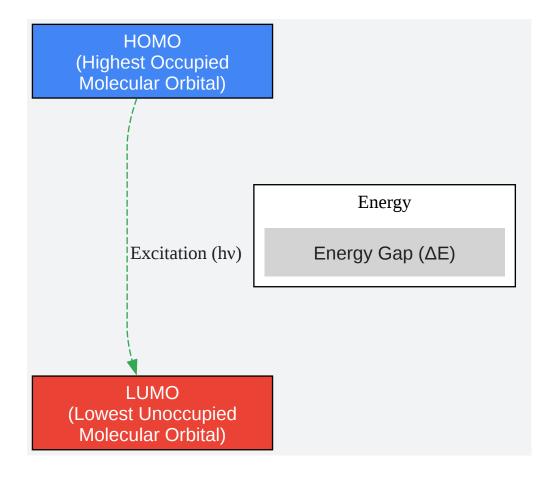




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Caption: Workflow for theoretical analysis of **2-aminopyrimidine**.





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Caption: Electronic transition from HOMO to LUMO.

Conclusion

Theoretical studies provide invaluable insights into the electronic properties of **2-aminopyrimidine**. Computational methods like DFT and TD-DFT allow for the accurate prediction of its molecular structure, vibrational spectra, and electronic behavior.[8][10] Analysis of the frontier molecular orbitals (HOMO-LUMO) and charge distribution reveals the molecule's reactivity and potential for intermolecular interactions, which is critical for applications in medicinal chemistry and materials science.[3][6] The agreement between calculated and experimental data validates the theoretical models, establishing a powerful predictive tool for designing novel **2-aminopyrimidine** derivatives with tailored properties for drug development and other advanced applications.[10][21]



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